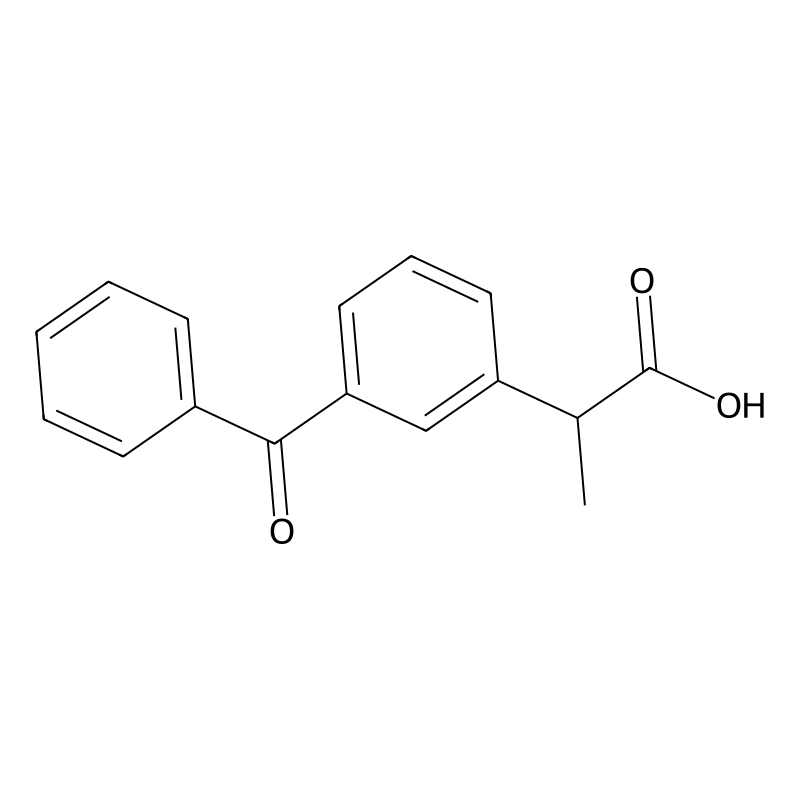

Ketoprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Effects

- Improved Pain Relief: Studies suggest that due to its high skin permeability, topical Ketoprofen might be superior to other NSAIDs in providing pain relief, particularly in conditions like arthritis. Research using rat models of inflammation indicates that Ketoprofen surpasses other NSAIDs in improving pain threshold []. Gait analysis, a method considered more sensitive than traditional evaluation methods, has also shown promise in assessing the effectiveness of topical NSAIDs like Ketoprofen [].

New Therapeutic Applications

Researchers are exploring the potential of Ketoprofen for various conditions beyond pain and inflammation. These include:

- Lymphedema: Studies suggest that topical Ketoprofen might benefit patients with lymphedema, a condition causing fluid buildup in tissues. Research indicates that Ketoprofen might improve skin thickness and other measures of lymphedema histology [].

- Neurological Conditions: Emerging research is investigating the possible use of Ketoprofen for conditions like seizures and neuropathic pain. However, more studies are needed to confirm these potential applications [].

Ketoprofen is chemically identified as 2-(3-benzoylphenyl)propionic acid with the molecular formula C₁₆H₁₄O₃ and a molar mass of approximately 254.28 g/mol . The drug acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain . Ketoprofen exists as a racemic mixture, with its pharmacological activity primarily attributed to the (S)-enantiomer. Interestingly, it undergoes chiral inversion, converting the (R)-enantiomer to its (S)-counterpart during metabolism .

Ketoprofen acts by inhibiting the production of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever []. It achieves this by binding to the cyclooxygenase (COX) enzyme, preventing it from synthesizing prostaglandins from arachidonic acid [].

Physical and Chemical Properties

The primary mechanism of action for ketoprofen involves the reversible inhibition of cyclooxygenase enzymes. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins . Ketoprofen is metabolized in the liver through several pathways, including:

- Glucuronidation: Conjugation with glucuronic acid facilitated by UGT enzymes.

- Hydroxylation: Modification of the benzoyl ring via cytochrome P450 enzymes (CYP3A4 and CYP2C9).

- Reduction: Conversion of the ketone group by carbonyl reducing enzymes .

Additionally, ketoprofen has been associated with photo

The synthesis of ketoprofen typically involves several chemical transformations:

- Starting Material: 3-methylbenzophenone.

- Bromination: Produces 3-bromo-methylbenzophenone.

- Subsequent Reactions: These include various coupling reactions leading to the formation of ketoprofen .

This synthetic route highlights ketoprofen's complex chemical structure and its derivation from simple organic compounds.

Ketoprofen is used in various medical contexts:

- Pain Management: Effective for acute and chronic pain relief.

- Inflammatory Conditions: Commonly prescribed for arthritis and other inflammatory disorders.

- Topical Formulations: Available in gels or patches for localized treatment .

It is also utilized in veterinary medicine for similar therapeutic effects in animals.

Ketoprofen can interact with various substances:

- Other NSAIDs: Increased risk of gastrointestinal issues when combined with other NSAIDs.

- Anticoagulants: Enhanced bleeding risk when taken with blood thinners.

- Corticosteroids: Potential for increased gastrointestinal toxicity .

Moreover, ketoprofen's photosensitivity reactions can be exacerbated by other drugs that induce similar effects.

Ketoprofen shares its pharmacological class with several other compounds. Below are some notable examples:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Commonly used analgesic and anti-inflammatory agent. |

| Naproxen | C₁₄H₁₄O₃ | Longer half-life than ketoprofen, effective for chronic pain. |

| Diclofenac | C₁₄H₁₄ClN₁O₂ | Potent anti-inflammatory effects; often used in topical formulations. |

| Fenoprofen | C₁₄H₁₈O₂ | Similar mechanism; less commonly used than ketoprofen. |

Uniqueness of Ketoprofen

Ketoprofen is unique due to its specific chiral inversion process, which enhances its analgesic efficacy compared to some other NSAIDs that do not undergo such metabolic transformations. Additionally, its significant association with photosensitivity reactions distinguishes it from many other compounds in its class .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.12 (LogP)

3.2

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 637 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 636 of 637 companies with hazard statement code(s):;

H301 (99.84%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (23.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (23.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of musculoskeletal and connective tissue pain

Livertox Summary

Drug Classes

Pharmacology

Ketoprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic and antipyretic effects. Ketoprofen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of ibuprofen. Ketoprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE03 - Ketoprofen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA10 - Ketoprofen

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

In a 24 hour period, approximately 80% of an administered dose of ketoprofen is excreted in the urine, primarily as the glucuronide metabolite.

Oral-dose cl=6.9 +/- 0.8 L/h [Ketoprofen Immediate-release capsules (4 × 50 mg)]

Oral-dose cl=6.8 +/- 1.8 L/h [Ketoprofen Extended-release capsules (1 × 200 mg)]

0.08 L/kg/h

0.7 L/kg/h [alcoholic cirrhosis patients]

Metabolism Metabolites

Ketoprofen has known human metabolites that include Ketoprofen glucuronide.

Wikipedia

Selenocysteine

Biological Half Life

Extended release capsules: 5.4 hours due to delayed absorption (intrinsic clearance is same as conventional capsules)

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Dates

Treatment of Renal Colic by Nerve Blockade with Lidocaine Versus Intravenous Dexketoprofen

Avni Uygar Seyhan, Erdal YılmazPMID: 34320708 DOI: 10.29271/jcpsp.2021.08.921

Abstract

To compare non-steroidal anti-inflammatory drugs (NSAIDs) with spinal nerve blockade of related dermatomes using lidocaine for pain palliation of patients admitted to the Emergency Department (ED) with an episode of renal colic.Randomised controlled-trial.

Department of Emergency Medicine, Kartal Dr. Lütfi Kırdar City Hospital, İstanbul, Turkey from May to July 2019.

The study included patients admitted to the ED with renal colic randomised into two groups: first group received 2% lidocaine for nerve blockage and the second group received intravenous injection of 50 mg dexketoprofen. All patients were asked to rate the intensity of their pain and on a 0 to 10 point visual analogue scale before and at 5, 15, 30, 45, and 60 minutes after intervention.

A total of 126 patients, 56 women and 70 men, were inducted. There were statistically significant differences in the median VAS scores for pain from the 5th minute to the 60th minute in favour of lidocaine.

Spinal nerve blocks with 2% lidocaine resulted in greater short-term pain relief than intravenous dexketoprofen in ED patients with renal colic. Key Words: Renal colic, NSAID, lidocaine, Nerve blockade.

Predicting lubricants effect on tablet sticking using ketoprofen as model drug and evaluating sticking propensity using different metals and powder rheology

Devang B Patel, Rutesh H DavePMID: 34298104 DOI: 10.1016/j.ijpharm.2021.120913

Abstract

Tablet sticking occurrence is a persistent, costly, and time-consuming problem that needs to be resolved. Predicting the sticking tendency of a new formulation has been very difficult during the development batches because of short runs and limited data. A model formulation comprising ketoprofen and microcrystalline cellulose was used to predict the effect of magnesium stearate and sodium stearyl fumarate on the occurrence of tablet sticking relative to different punch metals. Lubricant amounts were varied from 0.0% to 2.0 %w/w. Five different metal coupons were used to represent punch metals. The sticking index (SI) of each formulation relative to each metal coupon was determined by measuring angle of internal friction and angle of wall friction by performing shear cell test and wall friction test, respectively. The SI was used to predict each formulation's sticking tendency rank order relative to metal coupon. Both lubricants show a decrease in the powder blend's sticking propensity with increased lubricant concentration. The predicted sticking propensity rank order was then validated by the compression study. The result suggests that the SI can be used to predict tablet sticking, such as by changing the composition of the formulation or changing the punch metal during tablet compression.In Vitro Release Tests of Ketoprofen from Pluronic Lecithin Organogel versus Lipoderm Using Immersion Cells and the Phoenix DB-6 Dry Heat Diffusion Tester

Rachael D McKinney, Jacob R DunbarPMID: 34125715 DOI:

Abstract

In vitro release tests are used to evaluate drug release of semisolid dosage forms for topical applications. We evaluated the capability of an in vitro release tests method to determine differences in drug release from three strengths of ketoprofen and from two different base formulations; a Pluronic lecithin organogel versus Lipoderm cream. Tests were conducted using two different apparatuses; the Phoenix DB-6 Dry Heat Diffusion Tester and immersion cells adapted to a USP 2 dissolution tester to compare their relative performance and test results. Our results demonstrate the ability of the method to discern differences in ketoprofen release rates proportional to drug concentration, differences in ketoprofen release rates between formulations with release from Pluronic lecithin organogel greater than that from Lipoderm at all concentrations, and comparability of results between apparatuses.Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy

Katarzyna Betlejewska-Kielak, Elżbieta Bednarek, Armand Budzianowski, Katarzyna Michalska, Jan K MaurinPMID: 34279429 DOI: 10.3390/molecules26134089

Abstract

Racemic ketoprofen (KP) and β-cyclodextrin (β-CD) powder samples from co-precipitation (), evaporation (

), and heating-under-reflux (

) were analysed using X-ray techniques and nuclear magnetic resonance (NMR) spectroscopy. On the basis of NMR studies carried out in an aqueous solution, it was found that in the samples obtained by methods

and

there were large excesses of β-CD in relation to KP, 10 and 75 times, respectively, while the sample obtained by method

contained equimolar amounts of β-CD and KP. NMR results indicated that KP/β-CD inclusion complexes were formed and the estimated binding constants were approximately 2400 M

, showing that KP is quite strongly associated with β-CD. On the other hand, the X-ray single-crystal technique in the solid state revealed that the (

)-KP/β-CD inclusion complex with a stoichiometry of 2:2 was obtained as a result of heating-under-reflux, for which the crystal and molecular structure were examined. Among the methods used for the preparation of the KP/β-CD complex, only method

is suitable.

Cationic liposomes mediated transdermal delivery of meloxicam and ketoprofen: Optimization of the composition, in vitro and in vivo assessment of efficiency

Darya A Kuznetsova, Leysan A Vasileva, Gulnara A Gaynanova, Elmira A Vasilieva, Oksana A Lenina, Irek R Nizameev, Marsil K Kadirov, Konstantin A Petrov, Lucia Ya Zakharova, Oleg G SinyashinPMID: 34144135 DOI: 10.1016/j.ijpharm.2021.120803

Abstract

New liposomes modified with pyrrolidinium surfactants containing a hydroxyethyl fragment (CPB, n = 12, 14, 16) were prepared for transdermal delivery of non-steroidal anti-inflammatory drugs. In order to obtain the optimal composition, the surfactant/lipid molar ratio (0.02/1; 0.029/1; 0.04/1) and the amphiphile hydrocarbon tail length were varied. Rhodamine B was loaded in all formulations, while meloxicam and ketoprofen in selected ones. For liposomes studied the hydrodynamic diameter was in the range of 80-130 nm, the zeta potential ranged from +35 to +50 mV, EE was 75-99%. Liposome modification leads to a prolonged release of the rhodamine B (up to 10-12 h) and faster release of non-steroidal drugs (up to 7-8 h) in vitro. The ability to cross the skin barrier using Franz cells was investigated for liposomal meloxicam and ketoprofen. The total amount of meloxicam and ketoprofen passed through the Strat-M® membranes during 51 h was 51-114 μg/cm

and 87-105 μg/cm

respectively. The evaluation of transdermal diffusion ex vivo showed that total amount of liposomal ketoprofen passed through the skin during 51 h was 140-162 μg/cm

. Liposomes modified with C

PB were found as the most effective inflammation reducing formulation in the carrageenan edema model of rat paw.

Role of Chiral Configuration in the Photoinduced Interaction of D- and L-Tryptophan with Optical Isomers of Ketoprofen in Linked Systems

Aleksandra A Ageeva, Ilya M Magin, Alexander B Doktorov, Victor F Plyusnin, Polina S Kuznetsova, Alexander A Stepanov, Alexander A Alekseev, Nikolay E Polyakov, Tatyana V LeshinaPMID: 34201293 DOI: 10.3390/ijms22126198

Abstract

The study of the L- and D-amino acid properties in proteins and peptides has attracted considerable attention in recent years, as the replacement of even one L-amino acid by its D-analogue due to aging of the body is resulted in a number of pathological conditions, including Alzheimer's and Parkinson's diseases. A recent trend is using short model systems to study the peculiarities of proteins with D-amino acids. In this report, the comparison of the excited states quenching of L- and D-tryptophan (Trp) in a model donor-acceptor dyad with ()- and (

)-ketoprofen (KP-Trp) was carried out by photochemically induced dynamic nuclear polarization (CIDNP) and fluorescence spectroscopy. Quenching of the Trp excited states, which occurs via two mechanisms: prevailing resonance energy transfer (RET) and electron transfer (ET), indeed demonstrates some peculiarities for all three studied configurations of the dyad: (

)-, (

)-, and (

)-. Thus, the ET efficiency is identical for (

)- and (

)-enantiomers, while RET differs by 1.6 times. For (

)-, the CIDNP coefficient is almost an order of magnitude greater than for (

)- and (

)-. To understand the source of this difference, hyperpolarization of (

)-and (

)- has been calculated using theory involving the electron dipole-dipole interaction in the secular equation.

A near infrared fluorescence imprinted sensor based on zinc oxide nanorods for rapid determination of ketoprofen

Shan Chen, Shu Zhou, Jinli Fu, Sisi Tang, Xiaodan Wu, Pengfei Zhao, Zhaohui ZhangPMID: 34080589 DOI: 10.1039/d1ay00555c

Abstract

A novel near infrared fluorescence imprinted sensor based on polyethyleneimine passivated copper-doped CdS quantum dots and zinc oxide nanorods for rapid recognition of ketoprofen was successfully prepared by sol-gel imprinting technology. The results showed that the copper-doped CdS quantum dots passivated with polyethyleneimine could improve the fluorescence lifetime and stability. Zinc oxide nanorods as carriers could improve the fluorescence response speed and sensitivity of the imprinted sensor toward ketoprofen. And the fluorescence imprinted sensor could rapidly recognize ketoprofen in just 1.0 minute. Under optimum conditions, the fluorescence intensity of the fluorescence imprinted sensor was quenched linearly by ketoprofen in the concentration range of 0.05-35.5 μM with a detection limit of 1.36 nM. The fluorescence response mechanism of the fluorescence imprinted sensor toward ketoprofen was discussed in detail, and the fluorescence quenching of the fluorescence imprinted sensor by ketoprofen was attributed to the electron transfer. The fluorescence imprinted sensor was applied to recognize ketoprofen in tap water, lake water, waste water and human urine samples rapidly with the recoveries of 97.3-103.7%. The near infrared fluorescence imprinted sensor provided a new reliable method for rapid and sensitive recognition of drugs in complex samples selectively.Comparative evaluation of intravenous dexketoprofen and paracetamol in the management of pain induced by sore throat

Uzeyir Cimen, Atakan Yilmaz, Yesim Kinaci Cimen, Murat Seyit, Mert Ozen, Bulent Erdur, Ibrahim Turkcuer, Gizem OncelPMID: 34118123 DOI: 10.1111/ijcp.14511

Abstract

Sore throat is one of the most prevalent causes of emergency visits. The chief purpose of this clinical report is to investigate the effectiveness of intravenous (IV) dexketoprofen and paracetamol drugs relative to each other in relieving the pain induced by sore throat in emergency visits.This prospective, randomised, double-blind, controlled study was conducted at a tertiary-level emergency unit. The eligible population (n = 200) with confirmed pharyngitis diagnosis on the Tonsillo Pharyngitis Assessment and moderate to severe sore throat was randomly divided into two cohorts to be administered with 50 mg of dexketoprofen (n = 98) or 1000-mg paracetamol (n = 102). The study drugs dissolved in 150-mL saline were administered by rapid IV infusion. All the recruited patients were re-assessed by Sore Throat Pain Intensity Scale (STPIS), Difficulty Swallowing Scale (DSS) and Swollen Throat Scale (SwoTS) at 15, 30, 45, 60, 90 and 120 minutes. In addition, presence of sore throat was re-evaluated by Sore Throat Relief Scale (STRS) at these time points.

A total of 200 patients completed the study. The median age in dexketoprofen and paracetamol cohort was 25 (18-57) and 29 (17-76), respectively. Dexketoprofen and paracetamol provided relief in sore throat pain, with Total Pain Relief scores (TOTPAR

) being 5.68 ± 2.06 mm in the former case and 6.03 ± 1.76 mm in the latter (P > .05). The IV administration of paracetamol and dexketoprofen decreased STPIS, DSS and SwoTS scores over time, while increasing STRS scores. The average value of STRS was measured as 4.41 ± 1.18 in the paracetamol cohort and 4.15 ± 1.23 in the dexketoprofen cohort during 0-120 minutes (P = .545).

In emergency department, IV dexketoprofen and paracetamol reduced sore throat pain equally, providing similar analgesic efficacy.

Dexketoprofen vs. Tamsulosin vs. Silodosin vs. Tadalafil as Medical Expulsive Therapy for Distal Ureteral Stones in Men

Metin Gur, Muhammet Bahaettin Ulu, Suleyman Tumer Caliskan, Kemal Ozturk, Ekrem AkdenizPMID: 34320713 DOI: 10.29271/jcpsp.2021.08.947

Abstract

To assess the effectiveness of the use of dexketoprofen, tamsulosin, silodosin, and tadalafil in medical expulsive therapy for distal ureteral stones in male patients.Cohort study.

Department of Urology, Gazi Hospital, Samsun, Turkey, from March 2020 to March 2021.

Adult males satisfying the inclusion criteria were randomly assigned into dexketoprofen (Group 1), tamsulosin (Group 2), silodosin (Group 3), or tadalafil (Group 4) treatment arms. The primary endpoint consisted of the stone expulsion rate at the end of four weeks, while the secondary endpoints were the expulsion rate after two weeks and the occurrence of adverse events. Clinical findings were then compared among the study groups.

Altogether 193 patients, 50 (25.9%) in group 1, 48 (24.9%) in group 2, 49 (25.4%) in group 3, and 46 (23.8%) in group 4, were enrolled in the study. No significant difference was determined in terms of age, body mass index, stone characteristics, expulsion time, pain episodes, or total analgesic consumption among the four groups. Expulsion rates in the fourth week were 48%, 79.2%, 81.6%, and 78.3% in groups 1, 2, 3, and 4, respectively. Stone expulsion rates were significantly greater in groups 2, 3, and 4 compared to group 1 (p <0.001), but no significant differences were determined between groups 2, 3, and 4. No severe adverse effects occurred throughout the study period.

Tamsulosin, silodosin and tadalafil exhibited higher expulsion rates for distal ureteral stones in male patients, although none was significantly superior to the others. All three are safe, efficacious, and well-tolerated, with only very minor side-effects. Key Words: Dexketoprofen, Distal ureteral stones, Medical expulsive therapy, Silodosin, Tadalafil, Tamsulosin.

Intradermal mesotherapy versus intravenous dexketoprofen for the treatment of migraine headache without aura: a randomized controlled trial

Ilker Akbas, Meryem Betos Kocak, Abdullah Osman Kocak, Sultan Tuna Akgol Gur, Sinem Dogruyol, Mehmet Demir, Zeynep CakirPMID: 34085549 DOI: 10.5144/0256-4947.2021.127

Abstract

Migraine is a prevalent disabling primary headache disorder that is classified into two major types: migraine without aura and migraine with aura. New therapeutic methods to reduce migraine headaches in the emergency department (ED) include intradermal mesotherapy.Compare the efficacy of intradermal mesotherapy versus a systemic therapy in pain control in patients with headache related to migraine without aura.

Prospective parallel-group randomized controlled trial.

University hospital in Turkey.

Patients 18 years of age and older who were admitted to the ED over a 15-month period with headache related to migraine without aura were eligible for inclusion if they had a VAS score of 4 or above. Patients were randomly allocated to one session of mesotherapy or intravenous dexketoprofen. Changes in pain intensity were measured by the score on a visual analog scale (VAS) at 30, 60, and 120 minutes and 24 hours after treatment. Efficacy was also assessed by the need for use of an analgesic drug within 24 hours, by readmission with the same complaint to the ED within 72 hours, and by adverse effect rates.

Pain intensity on the VAS scale.

148 patients (154 enrolled and treated; 1 patient in the mesotherapy and 5 patients in the systemic therapy group lost to follow up).

Pain intensity on the VAS scale decreased from a median score of 8 to 4 in the mesotherapy group and from 8 to 5 in the systemic therapy group. These differences were statistically significant from baseline for all time intervals (

=.001 to 30 minutes,

=.004 to 60 minutes,

=.005 to 120 minutes, and

=.002 to 24 hours). The need to use analgesics and the rate of readmission to the ED were higher in the systemic therapy group (

=.013 and

=.030, respectively). Adverse effect rates were minimal and similar in the study groups during the one-week follow-up period.

Mesotherapy is more efficacious than intravenous dexketoprofen in the management of acute attack of migraine without aura in the ED.

Unblinded. Valid for assessing short-term pain relief, but not sufficient to predict long-term efficacy. Not generalizable because single center and small sample size.

None.

ClinicalTrials.gov (

).